molecular formula C20H20N2O3 B2565908 N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide CAS No. 883959-66-8

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide

Cat. No.: B2565908
CAS No.: 883959-66-8
M. Wt: 336.391
InChI Key: YAAMNLCEBZWTBX-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide is a complex organic compound with a unique structure that includes a quinoline core, a methoxyphenyl group, and a propanamide side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to scale up production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-17(23)21-20-18(13-9-11-14(25-3)12-10-13)19(24)15-7-5-6-8-16(15)22(20)2/h5-12H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAMNLCEBZWTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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